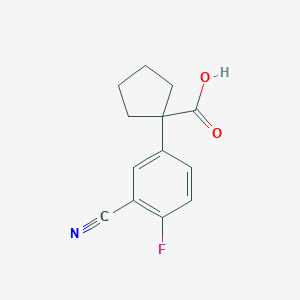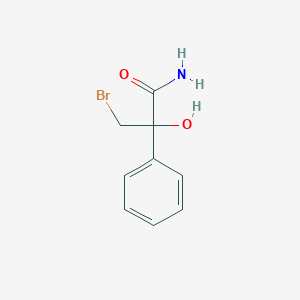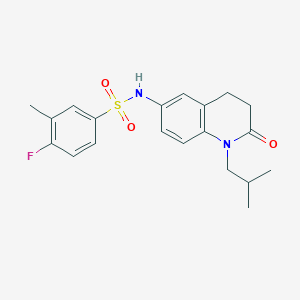![molecular formula C21H18FN5O2 B2765244 N-(2-((3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)-3-methylbenzamide CAS No. 1021066-06-7](/img/structure/B2765244.png)
N-(2-((3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)-3-methylbenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-(2-((3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)-3-methylbenzamide” is a complex organic compound. It has a molecular formula of C24H20FN7O2. The average mass of this compound is 457.460 Da and its monoisotopic mass is 457.166260 Da .
Molecular Structure Analysis
The compound’s structure includes a triazolo[4,3-b]pyridazine ring attached to a 4-fluorophenyl group and an ethylbenzamide group . More detailed structural analysis would require advanced spectroscopic techniques such as NMR .Physical And Chemical Properties Analysis
This compound is a solid under normal conditions . Its exact physical and chemical properties such as melting point, solubility, and stability would require experimental determination .Wissenschaftliche Forschungsanwendungen
Antibacterial Activity
Compounds with a similar structure, specifically triazolo[4,3-a]pyrazine derivatives, have shown promising antibacterial activity. They have been synthesized and evaluated for their in vitro antibacterial activity using the microbroth dilution method. Some of these compounds showed moderate to good antibacterial activities against both Gram-positive Staphylococcus aureus and Gram-negative Escherichia coli strains .
Antifungal Activity
Triazole derivatives containing alkynyl side chains have been synthesized and their antifungal activity towards Cryptococcus and Candida species were evaluated .
Anticancer Activity
1,2,4-Triazolo[3,4-b][1,3,4]thiadiazine derivatives have been found to display diverse pharmacological activities, including anticancer activity .
Antimicrobial Activity
Fused 1,2,4-triazines, which share a similar structure, have been found to display antimicrobial activity .
Anti-inflammatory and Analgesic Activity
1,2,4-Triazolo[3,4-b][1,3,4]thiadiazine derivatives have also been found to display anti-inflammatory and analgesic activities .
Antioxidant Activity
These compounds have also been found to display antioxidant activity .
Antiviral Activity
Fused 1,2,4-triazines have been found to display antiviral activity .
Enzyme Inhibitors
1,2,4-Triazolo[3,4-b][1,3,4]thiadiazine derivatives have been found to act as enzyme inhibitors, including carbonic anhydrase inhibitors, cholinesterase inhibitors, alkaline phosphatase inhibitors, anti-lipase activity, and aromatase inhibitors .
Safety and Hazards
Zukünftige Richtungen
Wirkmechanismus
Target of Action
Compounds with similar structures, such as 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines, have been reported to exhibit diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory activities . These compounds can interact with different target receptors, suggesting a broad range of potential targets for the compound .
Mode of Action
Based on the pharmacological activities of structurally similar compounds, it can be inferred that the compound may interact with its targets to modulate their function . This could result in a variety of effects, depending on the specific target and the nature of the interaction.
Biochemical Pathways
Given the diverse pharmacological activities of structurally similar compounds, it is likely that multiple pathways could be affected . These could potentially include pathways related to cell growth and proliferation (in the case of anticancer activity), inflammatory response (in the case of anti-inflammatory activity), and microbial growth (in the case of antimicrobial activity), among others .
Pharmacokinetics
In silico pharmacokinetic and molecular modeling studies have been summarized for structurally similar compounds . These studies can provide valuable insights into the likely ADME properties of the compound, which can impact its bioavailability and overall pharmacological activity.
Result of Action
These could include inhibition of cell growth (in the case of anticancer activity), reduction of inflammation (in the case of anti-inflammatory activity), and inhibition of microbial growth (in the case of antimicrobial activity), among others .
Eigenschaften
IUPAC Name |
N-[2-[[3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy]ethyl]-3-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18FN5O2/c1-14-3-2-4-16(13-14)21(28)23-11-12-29-19-10-9-18-24-25-20(27(18)26-19)15-5-7-17(22)8-6-15/h2-10,13H,11-12H2,1H3,(H,23,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEKYFCGICMUUOL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)NCCOC2=NN3C(=NN=C3C4=CC=C(C=C4)F)C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18FN5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-((4-fluorobenzyl)oxy)-N-(4-(6-methylbenzo[d]thiazol-2-yl)phenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B2765161.png)
![1-(3-chloro-4-methoxyphenyl)-3-[(4-fluorobenzyl)amino]pyrazin-2(1H)-one](/img/structure/B2765162.png)
![2-(3-benzyl-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-(furan-2-ylmethyl)acetamide](/img/structure/B2765164.png)
![(Z)-1-(4-methylbenzyl)-3-((phenylamino)methylene)-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2765165.png)

methanamine](/img/structure/B2765168.png)

![1-[(3,4-dichlorophenoxy)methyl]-1H-pyrazol-4-amine](/img/structure/B2765171.png)

![1-(4-Chlorobenzyl)-3-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)urea](/img/structure/B2765173.png)


![1-(5-(3-methoxyphenyl)-1'-phenyl-3'-(thiophen-2-yl)-3,4-dihydro-1'H,2H-[3,4'-bipyrazol]-2-yl)ethanone](/img/structure/B2765180.png)
